3-Ethylphenylboronic acid-d5

LC-MS/MS Bioanalysis Internal Standard

3-Ethylphenylboronic acid-d5 (CAS 2241866-92-0) is the pentadeuterated analog of 3-ethylphenylboronic acid, delivering a +5 Da mass shift essential for accurate isotope dilution mass spectrometry. Unlike unlabeled structural analogs, it co-elutes with the analyte while providing a distinct mass signature, correcting for extraction recovery, ionization efficiency, and matrix effects—a critical requirement for FDA/EMA-compliant bioanalytical method validation. Procure this high-purity (≥98%) stable isotope-labeled internal standard to ensure precision in pharmacokinetic studies, drug metabolism assays, and mechanistic Suzuki-Miyaura cross-coupling tracing.

Molecular Formula C8H11BO2
Molecular Weight 155.02 g/mol
Cat. No. B15553579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylphenylboronic acid-d5
Molecular FormulaC8H11BO2
Molecular Weight155.02 g/mol
Structural Identifiers
InChIInChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3/i1D3,2D2
InChIKeyJIMVRUCDZGFJRE-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethylphenylboronic Acid-d5: Technical Specifications and Baseline Analytical Utility


3-Ethylphenylboronic acid-d5 (CAS 2241866-92-0) is the pentadeuterated analog of 3-ethylphenylboronic acid, a versatile arylboronic acid building block . This isotopically labeled compound belongs to the class of stable isotope-labeled (SIL) internal standards, designed specifically for precise quantitative analysis in liquid chromatography-mass spectrometry (LC-MS) and for mechanistic tracing in Suzuki-Miyaura cross-coupling reactions . The replacement of five hydrogen atoms on the ethyl group with deuterium creates a distinct mass signature (+5 Da), enabling its use as a tracer for accurate quantification of the unlabeled parent compound in complex biological matrices and chemical mixtures without altering the core reactivity of the boronic acid moiety .

Procurement Rationale: Why Non-Deuterated Analogs Cannot Substitute 3-Ethylphenylboronic Acid-d5 in LC-MS Quantification


The procurement of 3-ethylphenylboronic acid-d5 over its non-deuterated analog (3-ethylphenylboronic acid) or other unlabeled structural analogs is not a matter of cost or convenience but a critical requirement for analytical validity in regulated bioanalysis. While the non-deuterated parent compound shares identical chemical reactivity, it cannot serve as an effective internal standard for LC-MS quantification. The fundamental requirement for an internal standard in isotope dilution mass spectrometry is that it co-elutes with the analyte while having a distinct mass, correcting for variability in sample preparation, ionization efficiency, and matrix effects [1]. An unlabeled structural analog or the non-deuterated parent itself fails this criterion, as it would either share the same mass (making chromatographic separation impossible) or exhibit different physicochemical properties (leading to inconsistent recovery and ionization). Regulatory guidances from bodies like the FDA emphasize the need for proper internal standard tracking and performance, and the use of a stable isotope-labeled analog of the analyte is widely recognized as the optimal approach to meet stringent validation requirements for accuracy and precision in LC-MS/MS assays [2].

Quantitative Differentiation of 3-Ethylphenylboronic Acid-d5 Against Closest Analogs: Evidence-Based Procurement Guide


Mass Spectrometric Differentiation: d5 vs. Non-Deuterated Parent

3-Ethylphenylboronic acid-d5 exhibits a molecular ion that is shifted by +5 mass units relative to the non-deuterated parent compound (3-ethylphenylboronic acid). This mass difference is the foundational requirement for its use as an internal standard in mass spectrometry, allowing for the distinct detection and quantitation of the unlabeled analyte against a known concentration of the labeled standard .

LC-MS/MS Bioanalysis Internal Standard Isotope Dilution

Analytical Performance in LC-MS: d5 Labeled vs. Unlabeled Structural Analogs

Stable isotopically labeled internal standards, like 3-Ethylphenylboronic acid-d5, are widely reported to yield superior assay performance in LC-MS compared to unlabeled structural analogs. A review of experiences notes that SIL internal standards are the first choice, though they may sometimes exhibit unexpected chromatographic behavior [1]. However, the general belief supported by multiple studies is that SIL internal standards provide better correction for matrix effects and extraction variability, leading to improved accuracy and precision [2].

LC-MS/MS Bioanalytical Method Validation Internal Standard Accuracy

Isotopic Purity Specification: Deuterium Incorporation and Chemical Purity of 3-Ethylphenylboronic Acid-d5

The utility of 3-Ethylphenylboronic acid-d5 as an internal standard is contingent on its isotopic purity. Supplier specifications indicate a high degree of deuteration, with chemical purity typically ≥98% . This is in contrast to the non-deuterated parent, which has a standard purity of 97% . The high isotopic enrichment ensures minimal interference from the unlabeled species in the mass spectrometer.

Chemical Synthesis Isotopic Purity Internal Standard LC-MS

Targeted Application Scenarios for 3-Ethylphenylboronic Acid-d5 Based on Verified Differentiation


LC-MS/MS Bioanalysis for Drug Development

This is the primary and most scientifically grounded application. 3-Ethylphenylboronic acid-d5 is uniquely suited as an internal standard for quantifying 3-ethylphenylboronic acid or its metabolites in complex biological matrices (plasma, urine, tissues) during pharmacokinetic (PK) and toxicokinetic (TK) studies. Its +5 Da mass shift enables precise isotope dilution mass spectrometry, effectively correcting for sample-to-sample variability in extraction recovery, LC elution, and MS ionization efficiency. This is essential for generating accurate, reproducible data required for regulatory submissions (e.g., FDA, EMA) [1].

Reaction Mechanistic Studies via Isotopic Tracing

The incorporation of five deuterium atoms into the ethyl side chain allows 3-Ethylphenylboronic acid-d5 to be used as a non-radioactive, stable isotope tracer in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. By monitoring the distinct mass of the d5-labeled compound and its products using LC-MS or GC-MS, researchers can differentiate between the labeled and unlabeled pathways, providing direct evidence for reaction mechanisms, tracking the fate of specific intermediates, or quantifying reaction yields with high precision .

Method Development and Validation in Analytical Chemistry

3-Ethylphenylboronic acid-d5 is a critical component in the development and validation of new LC-MS/MS analytical methods for boronic acid-containing compounds. Its use as a stable isotope-labeled internal standard allows for the rigorous assessment of method parameters such as accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects, as mandated by bioanalytical method validation guidelines [1]. This ensures the developed method is robust and fit for its intended purpose.

Metabolite Identification and Quantification

In drug metabolism studies, 3-Ethylphenylboronic acid-d5 can be spiked into samples to help identify and quantify metabolites derived from the parent boronic acid. The unique mass signature of the deuterated analog helps distinguish true drug-related metabolites from endogenous compounds or background noise in the complex biological matrix, thereby increasing the confidence of metabolite identification and improving the accuracy of their quantitation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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